Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-
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Overview
Description
4-Fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features a fluorine atom, an imidazo[1,2-a]pyrimidine moiety, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluorobenzoic acid and 4-(imidazo[1,2-a]pyrimidin-2-yl)aniline. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-Fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(4-pyridyl)benzamide: Similar structure but with a pyridine ring instead of imidazo[1,2-a]pyrimidine.
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide: Lacks the fluorine atom.
4-Fluoro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide: Contains imidazo[1,2-a]pyridine instead of imidazo[1,2-a]pyrimidine.
Uniqueness
4-Fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to the presence of both the fluorine atom and the imidazo[1,2-a]pyrimidine moiety. This combination enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and biochemical research .
Properties
Molecular Formula |
C19H13FN4O |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H13FN4O/c20-15-6-2-14(3-7-15)18(25)22-16-8-4-13(5-9-16)17-12-24-11-1-10-21-19(24)23-17/h1-12H,(H,22,25) |
InChI Key |
FUEOAUIZQYTFHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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